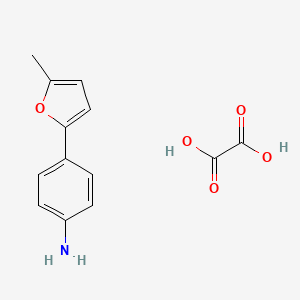
4-(5-Methyl-furan-2-yl)-phenylamine oxalate
描述
4-(5-Methyl-furan-2-yl)-phenylamine oxalate is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylamine group The oxalate salt form enhances its stability and solubility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate typically involves the following steps:
Formation of 5-Methyl-furan-2-ylamine: This can be achieved through the reaction of 5-methylfurfural with ammonia or an amine under reductive conditions.
Coupling with Phenylamine: The 5-methyl-furan-2-ylamine is then coupled with phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of Oxalate Salt: The resulting 4-(5-Methyl-furan-2-yl)-phenylamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(5-Methyl-furan-2-yl)-phenylamine oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenylamine derivatives.
科学研究应用
4-(5-Methyl-furan-2-yl)-phenylamine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The furan ring and phenylamine group provide sites for various chemical reactions, enabling the compound to participate in diverse synthetic transformations.
相似化合物的比较
Similar Compounds
5-Methyl-furan-2-ylamine: A precursor in the synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate.
Phenylamine: Another precursor and a common aromatic amine.
Furan-2,5-dione: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to the combination of the furan ring and phenylamine group, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its stability and solubility, making it a versatile compound for various applications.
属性
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.C2H2O4/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;3-1(4)2(5)6/h2-7H,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOYUZXZTZLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















